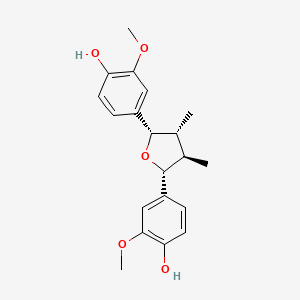
Odoratisol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odoratisol C is a naturally occurring neolignan isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Odoratisol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
Aplicaciones Científicas De Investigación
Odoratisol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.
Biology: this compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Mechanisms: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Odoratisol C is compared with other similar neolignans, such as:
Odoratisol A: Another neolignan isolated from the same plant, known for its anticoagulant effects.
Machilin-I: A related compound with similar structural features and biological activities.
Licarin A: A neolignan with notable antioxidant properties.
This compound stands out due to its unique combination of chemical structure and potential pharmacological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
891182-95-9 |
|---|---|
Fórmula molecular |
C20H24O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |
Clave InChI |
GMXMKSFJQLFOSO-MWRFHTASSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
SMILES canónico |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















